(E)-N-(thiazol-2-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
Description
(E)-N-(thiazol-2-yl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H12F3N3O2S and its molecular weight is 319.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
- Heterocyclic Assemblies Formation : The synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones demonstrates the use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions, leading to new heterocyclic assemblies with yields of 50–88% (Obydennov et al., 2017).
- Ring Opening and Formation of Dibenzoxanthenes : The study on acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides highlights the formation of new substituted dibenzoxanthenes and other derivatives under specific conditions (Gazizov et al., 2015).
- Modification to Reduce Metabolism : A research paper describes strategies to avoid aldehyde oxidase-mediated oxidation of imidazo[1,2-a]pyrimidine, suggesting alterations to the heterocycle or blocking reactive sites as effective strategies for reducing metabolism (Linton et al., 2011).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : The synthesis of new amino acids and peptides containing thiazole and oxazole moieties showed moderate antibacterial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Stanchev et al., 1999).
Novel Heterocycles Synthesis
- Trifluoromethyl Heterocycles : A versatile intermediate, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, has been used for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's utility in creating diverse heterocyclic structures (Honey et al., 2012).
Cytotoxic Activity and Drug Discovery
- Cytotoxic Activity : Research on N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Adhami et al., 2014).
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c13-12(14,15)9(19)3-6-18-5-1-2-8(18)10(20)17-11-16-4-7-21-11/h3-4,6-8H,1-2,5H2,(H,16,17,20)/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKRDDSWQVHIM-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330390 | |
Record name | N-(1,3-thiazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477181-54-7 | |
Record name | N-(1,3-thiazol-2-yl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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